5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2H-1,3-benzodioxole and 4-chlorophenol , which are then subjected to various functional group transformations.
Formation of 2H-1,3-benzodioxole: This intermediate can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of 4-chlorophenol: This compound is commercially available or can be synthesized via the chlorination of phenol.
Formation of the oxazole ring: The oxazole ring can be constructed through a cyclization reaction involving an appropriate nitrile and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-benzodioxole derivatives: Known for their biological activity and use in pharmaceuticals.
4-chlorophenol derivatives: Commonly used in the synthesis of herbicides and antiseptics.
Oxazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its combination of multiple functional groups, which can confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H16ClN3O5 |
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Molecular Weight |
449.8 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H16ClN3O5/c24-15-2-4-16(5-3-15)28-12-17-6-8-20(31-17)23-27-18(10-25)22(32-23)26-11-14-1-7-19-21(9-14)30-13-29-19/h1-9,26H,11-13H2 |
InChI Key |
GRZLFDMBLFZHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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